CHEMBRDG-BB 5345379
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CHEMBRDG-BB 5345379 is a chemical compound with the molecular formula C8H9BrClN3O. It is also known by its systematic name, 2-[(2-Bromo-4-chlorophenyl)amino]acetohydrazide. This compound has a molecular weight of 278.53 g/mol and is used in various scientific research applications .
Preparation Methods
The synthesis of CHEMBRDG-BB 5345379 involves several steps. One common method includes the reaction of benzaldehyde and formaldehyde with methyl carbamate to produce the desired product . The preparation can also be achieved through other synthetic routes, depending on the specific requirements and conditions of the reaction.
Chemical Reactions Analysis
CHEMBRDG-BB 5345379 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CHEMBRDG-BB 5345379 is widely used in scientific research, including:
Chemistry: It serves as an intermediate in organic synthesis and is used in various reactions to produce other compounds.
Biology: It is used in the study of biological processes and pathways.
Medicine: It is involved in drug research and development, particularly in the synthesis of pyrazole drugs or as a drug ligand.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of CHEMBRDG-BB 5345379 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
CHEMBRDG-BB 5345379 can be compared with other similar compounds, such as:
2-[(2-Bromo-4-chlorophenyl)amino]acetohydrazide: This compound has a similar structure and properties but may differ in its specific applications and effects.
5-Phenyl-1H-pyrazole-3-carboxylic acid: This compound is used in similar research applications but has a different molecular structure and properties.
The uniqueness of this compound lies in its specific molecular structure and the range of applications it supports in various fields of scientific research .
Properties
IUPAC Name |
2-(2-bromo-4-chloroanilino)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN3O/c9-6-3-5(10)1-2-7(6)12-4-8(14)13-11/h1-3,12H,4,11H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGNOPQZOHRXMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)NCC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355318 |
Source
|
Record name | ZINC00300739 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
415702-89-5 |
Source
|
Record name | ZINC00300739 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.